

Technical Guide: N-(4-ethoxyphenyl)azepane-1-sulfonamide and Related Compounds

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Compound of Interest

Compound Name: *N*-(4-ethoxyphenyl)azepane-1-sulfonamide

Cat. No.: B500254

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Disclaimer: There is no publicly available scientific literature or database entry for the specific compound **N-(4-ethoxyphenyl)azepane-1-sulfonamide**. Consequently, its InChIKey, experimental data, and specific biological activities are not documented. This guide will provide an in-depth overview of the synthesis, properties, and biological activities of the broader class of N-arylazepane sulfonamides, using publicly available data for structurally related analogs.

Introduction to N-Arylazepane Sulfonamides

N-Arylazepane sulfonamides are a class of organic compounds characterized by an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) linked to a sulfonyl group, which in turn is bonded to the nitrogen of an arylamine. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamides in general, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The azepane moiety can influence the compound's lipophilicity, conformational flexibility, and interaction with biological targets.

For illustrative purposes, this guide will refer to the following representative analog for which public data is available:

Compound: N-[1-(2-methylphenyl)ethyl]azepane-1-sulfonamide PubChem CID: 16589557

Identifier	Value
InChIKey	HKNYCDOPIBWFBG-UHFFFAOYSA-N[4]
Molecular Formula	C15H24N2O2S[4]
Molecular Weight	296.4 g/mol [4]

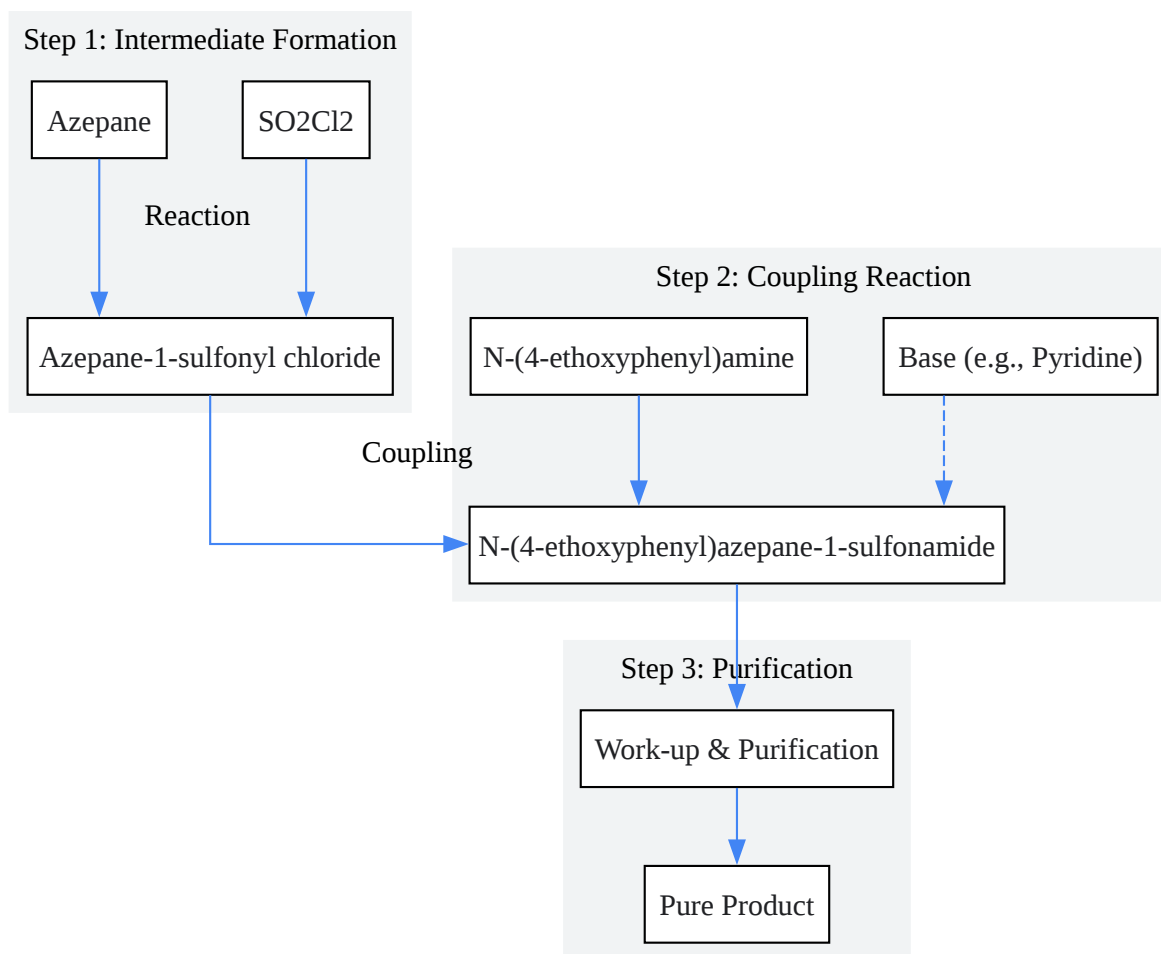
Synthesis of N-Arylazepane Sulfonamides

The synthesis of N-arylazepane sulfonamides typically follows established protocols for sulfonamide formation.[5] A general and widely used method involves the reaction of an appropriate sulfonyl chloride with an amine.

The following table outlines a generalized protocol for the synthesis of N-arylazepane sulfonamides.

Step	Procedure	Reagents & Conditions	Purpose
1	Formation of Azepane-1-sulfonyl chloride	Azepane, Sulfonyl chloride (SO ₂ Cl ₂) or Sulfuryl chloride, in an inert solvent (e.g., Dichloromethane).	To create the key sulfonyl chloride intermediate.
2	Sulfonamide Coupling	Azepane-1-sulfonyl chloride, desired arylamine (e.g., 4-ethoxyaniline), a non-nucleophilic base (e.g., Pyridine or Triethylamine), in an inert solvent (e.g., Dichloromethane).	To form the N-S bond, creating the final sulfonamide product. [5]
3	Work-up and Purification	Aqueous work-up (e.g., washing with dilute HCl, NaHCO ₃ , and brine), drying over anhydrous sulfate (e.g., Na ₂ SO ₄), and purification by column chromatography or recrystallization.	To isolate and purify the target compound.

The following diagram illustrates a typical synthetic workflow for N-arylazepane sulfonamides.



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Caption: General synthesis workflow for N-arylazepane sulfonamides.

Biological Activity of Related Azepane Sulfonamides

While no biological data exists for **N-(4-ethoxyphenyl)azepane-1-sulfonamide**, related azepane sulfonamide derivatives have been investigated as potent enzyme inhibitors.

The following table summarizes the inhibitory activity of some azepane sulfonamide derivatives against 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in

metabolic diseases.

Compound ID	Structure	11 β -HSD1 IC50 (nM)	Reference
Analog 1	Azepane sulfonamide with a 4-position modification	3.0	[6]
Analog 2	A related azepine sulfonamide derivative	Data not specified	[6]

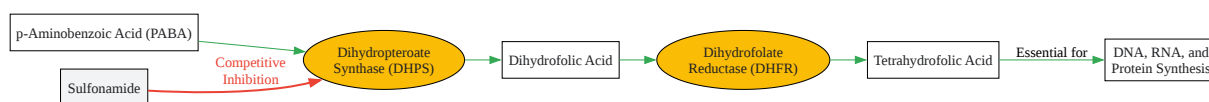
Note: The specific structures of the analogs are detailed in the cited reference.

Mechanism of Action of Sulfonamides

The most well-documented mechanism of action for sulfonamides is their antibacterial effect, which arises from their ability to interfere with folate synthesis in bacteria.[7][8][9]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF).[8][10] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for DNA, RNA, and protein synthesis.[7] The depletion of THF ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[5] Humans are unaffected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.[9]

The diagram below illustrates the inhibition of the bacterial folate synthesis pathway by sulfonamides.



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Caption: Mechanism of action of antibacterial sulfonamides.

Conclusion

While **N-(4-ethoxyphenyl)azepane-1-sulfonamide** remains an uncharacterized compound, the broader class of N-arylazepane sulfonamides represents a versatile scaffold in drug discovery. General synthetic routes are well-established, and related analogs have demonstrated potent biological activities, such as enzyme inhibition. The classic antibacterial mechanism of action for sulfonamides, involving the inhibition of folate synthesis, provides a foundational understanding of their potential therapeutic applications. Further research into this specific compound and its derivatives could uncover novel biological functions and therapeutic potential.

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